(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The compound also likely has stereogenic carbons, which means the spatial orientation of its substituents can lead to different biological profiles of drug candidates .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrrolidine derivatives can have various physicochemical parameters .Scientific Research Applications
Asymmetric Complexes as Models for Enzymes
Derivatives of related dinucleating ligands have been studied for their potential as functional models for enzymes like purple acid phosphatases (PAPs). Complexes of these ligands, particularly those involving metals like Zn(II) and Ga(III), have shown activity in phosphoester hydrolysis, mimicking the enzyme's function in hydrolyzing phosphomonoesters (Bosch, Comba, Gahan, & Schenk, 2016).
Hydrogen-Bonded Assemblages in Phenol Derivatives
Research into the structure of various derivatives of 2,6-bis(hydroxymethyl)phenol, closely related to the compound , has revealed intricate hydrogen-bonding networks. These structures can inform the understanding of molecular interactions in similar phenol-based compounds (Masci & Thuéry, 2002).
Role in Catalytic Activities
Studies have explored the role of similar ligands in catalytic activities, such as the hydrolysis of bis(2,4-dinitrophenyl) phosphate. These ligands, when complexed with zinc(II), have shown to be effective catalysts, potentially providing insights into the catalytic mechanisms of related phenol-based compounds (Daumann, Dalle, Schenk, McGeary, Bernhardt, Ollis, & Gahan, 2012).
Fluorescent Sensing Properties
Certain Schiff-base compounds structurally related to (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol have been synthesized and characterized for their selective fluorescent sensing properties of zinc(II) ions. This research is indicative of potential applications in detecting and sensing specific metal ions (Roy, Dhara, Manassero, & Banerjee, 2009).
Biomimetic Catalysts for Nerve Agent Hydrolysis
The compound has also been studied in the context of biomimetic catalysts, particularly for the hydrolysis of nerve agents like sarin. Research has shown that certain zinc complexes can mimic the structure and function of natural enzymes, offering potential applications in detoxification and environmental remediation (Guo, Zhong, Chen, Liu, Min, & Shi, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,6-bis[[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O3/c1-32-28-33(30-44-26-14-24-39(44)42(47,35-16-6-2-7-17-35)36-18-8-3-9-19-36)41(46)34(29-32)31-45-27-15-25-40(45)43(48,37-20-10-4-11-21-37)38-22-12-5-13-23-38/h2-13,16-23,28-29,39-40,46-48H,14-15,24-27,30-31H2,1H3/t39-,40-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVWBNAXIBNRT-ZAQUEYBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCCC5C(C6=CC=CC=C6)(C7=CC=CC=C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)CN2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCC[C@H]5C(C6=CC=CC=C6)(C7=CC=CC=C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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